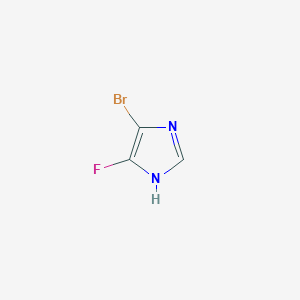

5-Bromo-4-fluoro-1H-imidazole

Description

Contextualization of Imidazole (B134444) Core Structures in Organic Synthesis

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of organic synthesis and medicinal chemistry. ijpsjournal.combohrium.comajrconline.org First synthesized by Heinrich Debus in 1858, this aromatic system is a fundamental component of the essential amino acid histidine and the hormone histamine, highlighting its inherent biological relevance. nih.govtsijournals.com The unique electronic configuration and the ability of its nitrogen atoms to participate in hydrogen bonding make the imidazole scaffold exceptionally versatile. bohrium.comajrconline.org This versatility allows for extensive functionalization, enabling the creation of a vast library of derivatives with tailored properties. nih.gov Consequently, imidazole-based structures are integral to a wide array of pharmacologically active compounds, demonstrating their "privileged" status in the design of novel therapeutic agents. ijpsjournal.comajrconline.org

The imidazole nucleus is a common feature in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bohrium.comnih.gov Various synthetic strategies, such as the Debus-Radziszewski synthesis and palladium-catalyzed cross-coupling reactions, have been developed to construct and modify the imidazole core, further expanding its utility in drug discovery and materials science. bohrium.comajrconline.org

Significance of Halogenation in Heterocyclic Compound Design

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in the design of heterocyclic compounds. merckmillipore.com The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The electronegativity and size of the halogen atom play a crucial role in modulating these effects. mt.com For instance, fluorine, the most electronegative element, can enhance metabolic stability and binding interactions, while bromine can increase lipophilicity. mt.com In the context of heterocyclic chemistry, halogenation is a key strategy for fine-tuning the electronic and steric characteristics of a molecule, thereby optimizing its function for specific applications. merckmillipore.comresearchgate.net Halogenated heterocycles serve as important intermediates in organic synthesis, often acting as precursors for further chemical transformations through reactions like metal-halogen exchange or cross-coupling. chem-soc.siacs.orgbeilstein-journals.org

Specific Research Focus on 5-Bromo-4-fluoro-1H-imidazole within Contemporary Chemical Research

Within the broad class of halogenated imidazoles, 5-Bromo-4-fluoro-1H-imidazole has emerged as a compound of significant interest. Its structure, featuring both a bromine and a fluorine atom on the imidazole ring, presents a unique combination of properties that are actively being explored. The presence of two different halogens offers distinct opportunities for selective chemical modifications, making it a valuable synthon for creating more complex molecules. rsc.org

Current research on 5-Bromo-4-fluoro-1H-imidazole and its derivatives spans various fields. While specific synthetic details and comprehensive application studies are often proprietary or at early stages of publication, the compound is noted as a building block in chemical catalogs, indicating its use in synthetic and medicinal chemistry research. ambeed.comfluorochem.co.ukbldpharm.com The strategic placement of the bromo and fluoro substituents allows for regioselective reactions, a critical aspect in the synthesis of precisely structured molecules. rsc.org

Overview of Research Trajectories for Halogenated Azoles

The broader family of halogenated azoles, which includes imidazoles, pyrazoles, and triazoles, is the subject of extensive research with several key trajectories. One major area of focus is their application in medicinal chemistry. The introduction of halogens into azole rings has led to the development of compounds with enhanced biological activities, including antifungal and anticancer properties. acs.orgnih.gov Researchers are actively investigating the structure-activity relationships of these compounds to design more potent and selective therapeutic agents. nih.govmdpi.com

Another significant research direction is in materials science. The unique electronic properties of halogenated azoles make them promising candidates for the development of novel materials, such as organic light-emitting diodes (OLEDs) and coordination polymers. mdpi.com Furthermore, the study of halogen bonding in these systems is a growing field, with implications for crystal engineering and the design of self-assembling molecular structures. acs.org The development of new and more efficient methods for the synthesis of halogenated azoles, including mechanochemical and copper-catalyzed approaches, is also an active area of investigation, aiming to provide better access to these valuable chemical entities. beilstein-journals.orgbohrium.com

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrFN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXNXHFZJJJBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Fluoro 1h Imidazole and Its Derivatives

Strategies for Direct Regioselective Bromination of Fluoroimidazoles

A plausible route to 5-Bromo-4-fluoro-1H-imidazole is the direct bromination of a 4-fluoro-1H-imidazole precursor. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction. The imidazole (B134444) ring is an electron-rich heterocycle, and the positions C-2, C-4, and C-5 are all susceptible to electrophilic attack. The presence of a fluorine atom at the C-4 position will significantly influence the outcome of the bromination.

Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In the context of the imidazole ring, the electronic effects of the fluorine at C-4 would deactivate the ring towards electrophilic attack but would direct incoming electrophiles to the ortho (C-5) and para (C-2) positions. The C-5 position is generally the most reactive site in imidazoles towards electrophilic substitution. Therefore, it is anticipated that the bromination of 4-fluoro-1H-imidazole would preferentially occur at the C-5 position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent. nih.govorganic-chemistry.org The reaction conditions, such as temperature and solvent, can be optimized to enhance the regioselectivity and yield. For instance, using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) could facilitate the reaction.

| Precursor | Brominating Agent | Solvent | Expected Product |

| 4-Fluoro-1H-imidazole | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 5-Bromo-4-fluoro-1H-imidazole |

Methodologies for Direct Regioselective Fluorination of Bromoimidazoles

An alternative approach involves the direct fluorination of a 5-bromo-1H-imidazole precursor. This method presents its own set of challenges, as direct fluorination reactions can be aggressive and difficult to control. However, modern electrophilic fluorinating agents offer milder and more selective alternatives to traditional methods.

Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for the regioselective fluorination of aromatic and heteroaromatic compounds. mdpi.com The regioselectivity of the fluorination of 5-bromo-1H-imidazole would be governed by the directing effects of the bromine atom and the imidazole ring itself. The bromine at C-5 would direct the incoming electrophile to the ortho position (C-4).

Palladium-catalyzed fluorination represents another modern approach. This method typically involves the use of a palladium catalyst with a specialized ligand and a fluoride (B91410) source to fluorinate an aryl or heteroaryl halide or triflate. researchgate.net In this case, a 5-bromo-4-iodo-1H-imidazole or a similar precursor might be required to achieve the desired transformation.

| Precursor | Fluorinating Agent | Catalyst/Conditions | Expected Product |

| 5-Bromo-1H-imidazole | Selectfluor® or NFSI | Acetonitrile, heat | 5-Bromo-4-fluoro-1H-imidazole |

| 5-Bromo-4-iodo-1H-imidazole | AgF, KF, or CsF | Pd catalyst with biarylphosphine ligand | 5-Bromo-4-fluoro-1H-imidazole |

Stepwise Synthesis from Precursor Compounds and Intermediates

A more controlled and often higher-yielding approach to complex substituted imidazoles is a stepwise synthesis where the imidazole ring is constructed from acyclic precursors that already contain the desired substituents or can be selectively functionalized.

Cyclization Reactions for Imidazole Ring Formation

The imidazole ring can be synthesized through various condensation reactions. The Debus-Radziszewski reaction, which involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt), is a classic and versatile method for preparing polysubstituted imidazoles. rsc.org To synthesize 5-Bromo-4-fluoro-1H-imidazole via this route, one could envision a reaction between a fluorinated 1,2-dicarbonyl, a bromo-substituted aldehyde, and an ammonia source.

Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgacs.org This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine. By choosing an appropriately substituted aldehyde and amine to form the aldimine, a wide variety of imidazoles can be accessed.

Recent advancements in imidazole synthesis also include metal-catalyzed cyclization reactions of various precursors, which can offer high efficiency and functional group tolerance. rsc.org

A plausible synthetic route could start from 3-bromo-2-fluorobenzaldehyde. This precursor could be reacted with ammonia and glyoxal (B1671930) to form the desired imidazole ring through a cyclization reaction.

Sequential Halogenation Protocols

In a sequential halogenation strategy, an unsubstituted or partially halogenated imidazole is subjected to a series of halogenation reactions to introduce the desired halogens in a specific order. For example, one could start with 4-fluoro-1H-imidazole and then introduce the bromine at the C-5 position as described in section 2.1. Alternatively, one could begin with 5-bromo-1H-imidazole and subsequently introduce the fluorine at the C-4 position as outlined in section 2.2.

The order of halogenation is critical and would depend on the relative reactivity of the positions on the imidazole ring and the directing effects of the existing halogen. Careful control of reaction conditions at each step is necessary to avoid the formation of undesired isomers. The development of sequential functionalization methods for imidazo-fused heterocycles, which can involve a series of halogenation and coupling reactions, provides a template for how such a strategy could be designed. rsc.orgresearchgate.net

Modern Synthetic Approaches for Halogenated Imidazoles

Modern organic synthesis increasingly focuses on efficiency and sustainability, leading to the development of one-pot reactions and other streamlined synthetic methodologies.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. researchgate.net A one-pot synthesis of 5-Bromo-4-fluoro-1H-imidazole could be envisioned based on multi-component reactions. For instance, a variation of the Debus-Radziszewski reaction could be performed where a fluorinated dicarbonyl compound, a bromo-aldehyde, and ammonium acetate (B1210297) are reacted together under optimized conditions to directly yield the target molecule. organic-chemistry.org

Another potential one-pot strategy could involve an in-situ generation of a reactive intermediate followed by cyclization and halogenation. For example, a copper-catalyzed reaction of a ketone with an ammonium source can lead to the formation of an imidazole ring, and subsequent in-situ halogenation could potentially yield the desired product. rsc.org

| Reaction Type | Key Reactants | Catalyst/Promoter | Expected Outcome |

| Multi-component Reaction | Fluorinated 1,2-dicarbonyl, Bromo-aldehyde, Ammonium acetate | Acid or Lewis acid catalyst | Direct formation of 5-Bromo-4-fluoro-1H-imidazole |

| Sequential One-Pot | Ketone, Ammonium source, Halogenating agents | Copper catalyst, then NBS and Selectfluor® | Formation and sequential halogenation of the imidazole ring in one pot |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. organic-chemistry.orgsemanticscholar.org While a specific microwave-assisted synthesis for 5-Bromo-4-fluoro-1H-imidazole is not extensively documented in the literature, the principles of MAOS have been successfully applied to the synthesis of various substituted imidazoles, including those with halogen substituents. organic-chemistry.orgnih.govresearchgate.netpreprints.orgnih.gov

The application of microwave irradiation can be particularly advantageous in the key steps of imidazole ring formation. For instance, the Debus-Radziszewski synthesis, a classical method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be significantly accelerated under microwave conditions. ajrconline.org Similarly, other multi-component reactions for imidazole synthesis have shown enhanced efficiency with microwave heating. nih.gov

A plausible microwave-assisted approach for the synthesis of a precursor to 5-Bromo-4-fluoro-1H-imidazole could involve the condensation of a suitably substituted glyoxal derivative with an aldehyde and an ammonia source in a solvent like ethanol, which has been shown to be effective in microwave-assisted imidazole syntheses. organic-chemistry.org The subsequent halogenation steps (bromination and fluorination) could also potentially be accelerated by microwave energy. For example, microwave-assisted halogenation of heterocyclic compounds has been reported to proceed rapidly.

The following table illustrates typical conditions for microwave-assisted synthesis of substituted imidazoles, which could be adapted for the synthesis of 5-Bromo-4-fluoro-1H-imidazole precursors.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ni-C | Ethanol | - | 10 | 95 | organic-chemistry.org |

| HNO3 | Acetonitrile | 70 | 7 | 90 | semanticscholar.org |

| p-toluenesulfonic acid | Ethyl alcohol | 100 | 60-80 | 46-80 | nih.gov |

| None | None | 200 | 20 | Moderate to Good | nih.gov |

| KOCN/HCl | Water | 80 | 60 + 15 | - | beilstein-journals.org |

This table presents data for the synthesis of various substituted imidazoles and is intended to provide a basis for developing a microwave-assisted protocol for 5-Bromo-4-fluoro-1H-imidazole.

Protective Group Strategies for Nitrogen Atoms in Imidazole Synthesis

The synthesis of unsymmetrically substituted imidazoles like 5-Bromo-4-fluoro-1H-imidazole often necessitates the use of protecting groups for one of the nitrogen atoms to control regioselectivity during functionalization. The choice of the protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org

Several protecting groups have been developed for the imidazole nitrogen, each with its own set of advantages and disadvantages. Common protecting groups include:

Trityl (Tr): This bulky group can direct metallation to the C-2 position. However, its removal often requires acidic conditions.

Tosyl (Ts): A robust protecting group, stable to many reaction conditions, but its removal can be harsh.

(2-Trimethylsilylethoxy)methyl (SEM): This group is stable to a variety of conditions and can be removed with fluoride ions.

tert-Butoxycarbonyl (Boc): While widely used, the Boc group on imidazoles can be labile under certain basic conditions. organic-chemistry.org

Dialkoxymethyl: This group is readily introduced and can be removed under neutral or acidic conditions, making it a convenient choice for facilitating lithiation at the C-2 position.

The selection of an appropriate protecting group is critical when dealing with halogenated imidazoles, as the electronic properties of the ring are altered. For instance, in the synthesis of a fluorinated histidine derivative, a methoxymethyl (MOM) group was used to protect the imidazole nitrogen.

The following table summarizes some common nitrogen protecting groups for imidazoles and their typical removal conditions.

| Protecting Group | Abbreviation | Removal Conditions | Reference |

| Trityl | Tr | Acidic conditions | - |

| Tosyl | Ts | Harsh conditions (e.g., strong acid or reducing agents) | - |

| (2-Trimethylsilylethoxy)methyl | SEM | Fluoride ions (e.g., TBAF) | - |

| tert-Butoxycarbonyl | Boc | Acidic conditions; certain basic conditions | organic-chemistry.org |

| Dialkoxymethyl | - | Neutral or acidic hydrolysis | - |

| Methoxymethyl | MOM | Acidic conditions | - |

Optimization of Reaction Conditions and Yields in 5-Bromo-4-fluoro-1H-imidazole Synthesis

Optimizing reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis for 5-Bromo-4-fluoro-1H-imidazole. Key parameters that can be varied include temperature, solvent, catalyst, reaction time, and the nature of the reactants. derpharmachemica.com

For the halogenation steps, the choice of halogenating agent and reaction conditions is paramount to achieve the desired regioselectivity and avoid the formation of polyhalogenated byproducts. For bromination, reagents like N-bromosuccinimide (NBS) are commonly employed. The choice of solvent can influence the reaction outcome; for instance, DMF is often used as a solvent for bromination reactions.

Fluorination of the imidazole ring can be more challenging. The development of electrophilic fluorinating agents has provided milder alternatives to traditional methods. The optimization would involve screening different fluorinating agents, catalysts, and solvents to maximize the yield of the desired 4-fluoro isomer.

The use of Design of Experiments (DoE) can be a systematic approach to optimize multiple reaction parameters simultaneously, leading to a more robust and efficient process. derpharmachemica.com For instance, a central composite design could be employed to study the effects of temperature, catalyst loading, and reactant stoichiometry on the yield of 5-Bromo-4-fluoro-1H-imidazole. derpharmachemica.com

The table below presents a hypothetical optimization study for a key step in the synthesis, illustrating how different parameters could be varied.

| Entry | Parameter 1 (e.g., Temperature) | Parameter 2 (e.g., Catalyst) | Parameter 3 (e.g., Solvent) | Yield (%) |

| 1 | Low | A | X | Sub-optimal |

| 2 | High | A | X | Improved |

| 3 | Optimal | B | Y | High |

| 4 | Optimal | C | Z | Moderate |

This is a representative table illustrating the concept of reaction optimization.

Scalability Considerations for 5-Bromo-4-fluoro-1H-imidazole Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. acs.org For the synthesis of 5-Bromo-4-fluoro-1H-imidazole, several factors must be considered to ensure a safe, cost-effective, and robust manufacturing process. thieme-connect.de

Key Scalability Considerations:

Reagent Cost and Availability: The cost and availability of starting materials and reagents on a large scale are critical. Expensive reagents or those with limited commercial availability can render a process economically unviable. thieme-connect.de

Process Safety: Halogenation reactions can be highly exothermic and may generate hazardous byproducts. A thorough safety assessment, including thermal hazard evaluation, is essential before scaling up. The potential for runaway reactions must be carefully evaluated and mitigated. google.com

Reaction Work-up and Purification: Procedures that are straightforward on a lab scale, such as chromatography, can be challenging and costly to implement on an industrial scale. The development of a scalable purification method, such as crystallization or distillation, is crucial.

Waste Management: Large-scale production generates significant amounts of waste. A green chemistry approach, minimizing the use of hazardous solvents and reagents and developing methods for waste treatment or recycling, is highly desirable. researchgate.net

Equipment: The reaction conditions, such as temperature and pressure, must be achievable in standard industrial reactors. The use of highly specialized or expensive equipment should be avoided if possible. acs.org

A cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a related compound, was achieved by carefully selecting starting materials to avoid regioisomer formation and by optimizing the debromination step. thieme-connect.de This highlights the importance of strategic route design for industrial production.

The following table outlines some potential scalability challenges and mitigation strategies for the production of 5-Bromo-4-fluoro-1H-imidazole.

| Challenge | Potential Mitigation Strategy |

| Exothermic Halogenation | Careful control of reagent addition rate, efficient cooling, and use of a semi-batch process. |

| Regioisomer Separation | Development of a selective crystallization process or route redesign to avoid isomer formation. |

| Use of Hazardous Reagents | Investigation of greener and safer alternatives; implementation of appropriate engineering controls. |

| Product Purification | Optimization of crystallization conditions to obtain the desired purity without chromatography. |

Advanced Spectroscopic Characterization of 5 Bromo 4 Fluoro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Bromo-4-fluoro-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would provide unambiguous structural confirmation. Due to tautomerism in the 1H-imidazole ring, where the proton on the nitrogen can migrate between the two nitrogen atoms, the observed spectra can sometimes be complicated by the presence of both tautomers in solution.

The ¹H NMR spectrum of 5-Bromo-4-fluoro-1H-imidazole is expected to be relatively simple, primarily showing signals for the imidazole (B134444) ring proton and the N-H proton.

C2-H Proton: A single signal is anticipated for the proton at the C2 position of the imidazole ring. Its chemical shift is expected in the downfield region, likely between δ 7.0 and 8.0 ppm. This downfield shift is attributable to the deshielding effect of the electronegative nitrogen atoms and the aromaticity of the imidazole ring. This proton would appear as a singlet, or potentially a doublet due to coupling with the fluorine atom, depending on the magnitude of the through-space or through-bond coupling constant.

N-H Proton: The proton attached to the nitrogen atom (N-H) is expected to show a broad singlet. Its chemical shift can be highly variable, typically appearing in a wide range from δ 10.0 to 14.0 ppm, and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-4-fluoro-1H-imidazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2-H | 7.0 - 8.0 | s or d | - |

| N1-H | 10.0 - 14.0 | br s | - |

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-4-fluoro-1H-imidazole will provide information about the carbon framework of the molecule. Three distinct signals are expected for the imidazole ring carbons.

C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded of the imidazole carbons, with a predicted chemical shift in the range of δ 135-145 ppm.

C4 and C5 Carbons: The C4 and C5 carbons are directly bonded to fluorine and bromine, respectively. The C4 carbon, attached to the highly electronegative fluorine atom, will exhibit a large C-F coupling constant and is expected to resonate at a significantly downfield position, likely between δ 140-155 ppm. The C5 carbon, bonded to bromine, will also be deshielded, with an anticipated chemical shift in the region of δ 100-115 ppm. The exact positions will be influenced by the combined electronic effects of the adjacent halogen substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-4-fluoro-1H-imidazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) |

| C2 | 135 - 145 | - |

| C4 | 140 - 155 | 200 - 300 |

| C5 | 100 - 115 | - |

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For 5-Bromo-4-fluoro-1H-imidazole, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its electronic environment. Given its position on an electron-rich imidazole ring, the chemical shift is likely to be in the typical range for aromatic fluorides. The signal may exhibit coupling to the C2-H proton. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure.

To confirm the assignments from 1D NMR and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this molecule, it would primarily confirm the absence of coupling for the isolated C2-H proton, unless long-range couplings are resolved.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms. This would definitively link the C2-H proton signal to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the C2-H proton to the C4 and C5 carbons, and the N-H proton to the C4 and C5 carbons. These correlations would be instrumental in confirming the substitution pattern on the imidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

N-H Stretching: A characteristic broad absorption band is expected in the IR spectrum in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration, indicative of hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibration of the imidazole ring is anticipated to appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F and C-Br Stretching: The C-F stretching vibration typically gives a strong absorption in the IR spectrum, expected in the range of 1000-1200 cm⁻¹. The C-Br stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the imidazole ring, which may be weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for 5-Bromo-4-fluoro-1H-imidazole

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3100 - 3400 | Strong, Broad | Weak |

| C-H Stretch | 3000 - 3100 | Medium | Medium |

| C=N/C=C Ring Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 5-Bromo-4-fluoro-1H-imidazole (C₃H₂BrFN₂), the calculated molecular weight is approximately 164.97 g/mol .

Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each isotope.

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for halogenated compounds is the loss of the halogen atom. Therefore, fragments corresponding to the loss of a bromine radical ([M-Br]⁺) and subsequent loss of a fluorine radical or hydrogen cyanide (HCN) from the imidazole ring are anticipated. Cleavage of the imidazole ring itself would also contribute to the fragmentation pattern.

Lack of Publicly Available Data for 5-Bromo-4-fluoro-1H-imidazole

Efforts to locate specific information on the advanced spectroscopic and structural characterization of 5-Bromo-4-fluoro-1H-imidazole, as outlined in the requested article structure, were unsuccessful. The necessary data for the following analytical techniques could not be found:

High-Resolution Mass Spectrometry (HRMS): No specific mass-to-charge ratio (m/z) data, molecular formula confirmations, or mass error analyses were discovered.

Hyphenated Techniques (LC-MS, GC-MS, UPLC-MS): There were no published studies detailing retention times, fragmentation patterns, or mass spectra for this compound.

Single Crystal X-ray Diffraction (XRD): No crystallographic data, such as crystal system, space group, or unit cell dimensions, have been publicly reported.

Elemental Analysis: Specific elemental composition percentages from experimental analysis were not available.

Chromatographic Techniques (HPLC, UPLC): No published chromatograms or detailed purity assessment methods were found.

While some commercial suppliers mention the availability of analytical data like NMR, HPLC, and LC-MS for this compound, this information is typically part of their internal quality control documentation (e.g., Certificate of Analysis) and is not published in peer-reviewed journals or publicly accessible databases.

Furthermore, search results were often confounded by information pertaining to a structurally different, though related, compound, 5-Bromo-4-fluoro-1H-indazole, which has a distinct chemical structure and properties.

Given the absence of detailed, verifiable research findings in the public domain, it is not possible to generate the requested scientific article with the required level of accuracy, detail, and data-rich tables. The creation of such an article would necessitate access to proprietary data or the undertaking of primary laboratory research to generate the requisite analytical results.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Fluoro 1h Imidazole

Analysis of Global Reactivity Descriptors

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (σ), are fundamental concepts in the Hard and Soft Acids and Bases (HSAB) principle. Hardness indicates a molecule's resistance to change in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered hard, signifying lower reactivity, while molecules with a small gap are soft and more reactive. researchgate.net In substituted imidazoles, the nature of the substituents significantly influences these properties. For instance, theoretical studies on various imidazole (B134444) derivatives have shown that larger molecules tend to be chemically softer. researchgate.net The introduction of electron-withdrawing halogen atoms like bromine and fluorine is expected to modulate the electronic structure and thus the hardness of the 5-Bromo-4-fluoro-1H-imidazole ring.

Table 1: Illustrative Global Reactivity Descriptors for a Halogenated Imidazole Note: The following values are illustrative, based on general principles for similar compounds, as specific computational data for 5-Bromo-4-fluoro-1H-imidazole was not found in the reviewed literature.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.8 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Softness (σ) | 1 / η | 0.38 |

Chemical Potential and Electronegativity

Table 2: Illustrative Electronic Descriptors for a Halogenated Imidazole Note: The following values are illustrative, based on general principles for similar compounds, as specific computational data for 5-Bromo-4-fluoro-1H-imidazole was not found in the reviewed literature.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.8 |

| Electron Affinity (EA) | -ELUMO | 1.5 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.15 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.15 |

Exploration of Tautomeric Forms and Isomerism in 5-Bromo-4-fluoro-1H-imidazole

Tautomerism, a form of constitutional isomerism, is a key characteristic of imidazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism). uj.edu.pl This process, also known as prototropy, results in an equilibrium between different tautomeric forms. nih.gov

Energetic Landscapes of Tautomers

For 5-Bromo-4-fluoro-1H-imidazole, two primary aromatic tautomers are possible: 5-Bromo-4-fluoro-1H-imidazole and 4-Bromo-5-fluoro-1H-imidazole. The relative stability of these tautomers is governed by the electronic effects of the substituents. researchgate.net Theoretical calculations on substituted imidazoles have shown that the position of substituents can significantly alter the energetic landscape. researchgate.net For example, a study on 4(5)-fluoro-histidine indicated that the 4-fluoro-5-methyl tautomer is favored by about 20 kJ·mol⁻¹. csic.es Furthermore, the existence of non-aromatic tautomers (CH tautomers), where a proton moves to a carbon atom, has been computationally explored. researchgate.net While these are generally much higher in energy for simple imidazoles, substitution with highly electronegative atoms like fluorine can, in some cases, reverse the stability order, making non-aromatic forms more accessible. researchgate.netresearchgate.net

Table 3: Hypothetical Energetic Landscape of 5-Bromo-4-fluoro-1H-imidazole Tautomers Note: The relative energies are hypothetical, based on trends observed in related substituted imidazoles, and are not derived from direct calculations on the title compound.

| Tautomer / Isomer | Structure | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| 5-Bromo-4-fluoro-1H-imidazole | 5-Br, 4-F | 0 (Reference) |

| 4-Bromo-5-fluoro-1H-imidazole | 4-Br, 5-F | > 0 |

| Non-aromatic 2H-tautomer | Proton on C2 | High |

| Non-aromatic 4H-tautomer | Proton on C4 | High |

Quantum Chemical Modeling of Tautomeric Equilibria

Quantum chemical methods, such as DFT and high-level composite methods like Gaussian-4 (G4), are powerful tools for modeling tautomeric equilibria. csic.esresearchgate.net These calculations can predict the relative stabilities (Gibbs free energies) of different tautomers in the gas phase and in solution, providing insights into the position of the equilibrium. researchgate.netconicet.gov.ar For substituted imidazoles, the equilibrium is a fine balance of steric and electronic effects. Electron-donating groups and electron-withdrawing groups at different positions on the imidazole ring can shift the equilibrium to favor one tautomer over the other. researchgate.net In the case of 5-Bromo-4-fluoro-1H-imidazole, computational models would be essential to accurately predict the favored tautomer by considering the interplay of the inductive effects of the bromine and fluorine atoms.

Theoretical Studies on Halogen Migration (Halotropy) and Prototropy

Beyond the simple migration of a proton (prototropy), the intramolecular migration of a halogen atom (halotropy) is another potential dynamic process in haloimidazoles. csic.es Theoretical studies have been conducted to understand the mechanisms and energetic barriers associated with these rearrangements.

Halotropy in azoles, such as the N-to-C migration of a halogen, has been proposed as a key step in certain halogenation reactions. csic.esresearchgate.net This process typically proceeds through a non-aromatic intermediate. csic.es Computational investigations using the G4 method have explored the energy profiles for the migration of hydrogen, fluorine, and bromine atoms in the imidazole ring. csic.es These studies reveal that the energy barrier for halogen migration is significant. For instance, the calculated barrier for a fluorine migration from a Csp3 to a Csp2 carbon in a related system is approximately 200.8 kJ·mol⁻¹, which is substantially higher than the barrier for hydrogen migration (around 113.4 kJ·mol⁻¹). csic.esresearchgate.net The barrier for bromine migration is found to be lower than that for fluorine. csic.es

Prototropy, the migration of a proton, is the more common and energetically favorable process in imidazoles. The mechanism involves a csic.esresearchgate.net-sigmatropic shift. csic.es The transition states for these migrations have been computationally characterized. csic.esresearchgate.net For 5-Bromo-4-fluoro-1H-imidazole, prototropy between the N1 and N3 positions to interconvert the 5-bromo-4-fluoro and 4-bromo-5-fluoro tautomers is the most likely intramolecular dynamic process under normal conditions, given the high calculated barriers for halogen migration. csic.es

Conformational Analysis and Intermolecular Interactions

The conformational landscape of 5-bromo-4-fluoro-1H-imidazole is largely defined by the orientation of the hydrogen atom on the nitrogen, leading to two primary tautomeric forms. These tautomers, designated as 1H and 3H, are expected to have distinct electronic and energetic properties due to the different positions of the N-H bond relative to the halogen substituents.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these conformers. The presence of the electronegative fluorine and the larger bromine atom on the imidazole ring introduces significant electronic perturbations, influencing the geometry and dipole moment of each conformer.

Intermolecular interactions are critical in dictating the solid-state structure and bulk properties of the compound. For 5-bromo-4-fluoro-1H-imidazole, several key interactions are anticipated:

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor, while the lone pairs on the other nitrogen atom act as acceptors. This is expected to be the dominant intermolecular force, leading to the formation of chains or more complex networks in the condensed phase.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile, such as the nitrogen atom of a neighboring molecule.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions, further stabilizing the crystal lattice. The electronic nature of the ring, influenced by the halogen substituents, will modulate the strength and geometry of these interactions.

A hypothetical representation of the relative energies of different conformers and the types of intermolecular interactions is presented in the table below. It is important to note that these are illustrative values, as specific computational data for this molecule is not available.

| Conformer/Interaction Type | Predicted Relative Energy (kcal/mol) | Key Contributing Factors |

| 1H-tautomer | 0.00 | Assumed ground state |

| 3H-tautomer | 1.5 - 3.0 | Altered dipole moment and intramolecular interactions |

| Hydrogen Bond (N-H···N) | -5 to -8 | Strong electrostatic and covalent character |

| Halogen Bond (C-Br···N) | -2 to -4 | Electrophilic nature of bromine |

| π-π Stacking | -1 to -3 | Aromatic ring interactions |

Advanced Quantum Chemical Methods for Thermochemical Properties (e.g., Gaussian-4)

To obtain highly accurate thermochemical data, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cv), advanced composite quantum chemical methods like Gaussian-4 (G4) theory are employed. G4 theory is a multi-step computational protocol that systematically approximates the complete basis set, full configuration interaction energy of a molecule, providing results that are often within chemical accuracy (±1 kcal/mol) of experimental values.

While a specific G4 study on 5-bromo-4-fluoro-1H-imidazole is not found in the reviewed literature, such calculations would involve a series of steps, including geometry optimization at a lower level of theory, followed by single-point energy calculations with higher levels of theory and larger basis sets. Corrections for zero-point vibrational energy, thermal contributions, and empirical high-level corrections are then summed to yield the final thermochemical values.

Studies on similar halogenated imidazoles using G4 theory have provided reliable heats of formation and have been used to understand reaction mechanisms, such as halogen migration. For 5-bromo-4-fluoro-1H-imidazole, G4 calculations would be invaluable for establishing a benchmark for its thermodynamic stability.

The following table provides a hypothetical summary of thermochemical properties that could be obtained from a G4 analysis. These values are illustrative and based on general knowledge of similar compounds.

| Thermochemical Property | Hypothetical G4 Calculated Value | Unit |

| Enthalpy of Formation (ΔHf° at 298.15 K) | 25 - 40 | kcal/mol |

| Gibbs Free Energy of Formation (ΔGf° at 298.15 K) | 35 - 50 | kcal/mol |

| Heat Capacity (Cv at 298.15 K) | 20 - 25 | cal/(mol·K) |

Chemical Reactivity and Functionalization of 5 Bromo 4 Fluoro 1h Imidazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 5-Bromo-4-fluoro-1H-imidazole, with its reactive C-Br bond, is a suitable substrate for several of these transformations. However, the presence of an unprotected NH group in the imidazole (B134444) ring can sometimes lead to catalyst inhibition or deactivation, making the choice of ligands and reaction conditions crucial for successful coupling. nih.gov

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and an organoboron compound. nih.govresearchgate.net In the case of 5-Bromo-4-fluoro-1H-imidazole, the bromine atom at the 5-position can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a suitable base. nih.govmdpi-res.com

Research has shown that the Suzuki-Miyaura coupling of bromoimidazoles can be effectively carried out using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate. researchgate.net The reaction conditions, including the choice of solvent and temperature, can influence the reaction's efficiency. For instance, microwave-assisted Suzuki-Miyaura couplings have been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. mdpi-res.com

A variety of boronic acids can be used as coupling partners, allowing for the introduction of diverse substituents at the 5-position of the imidazole ring. This versatility is crucial for the synthesis of libraries of compounds for biological screening. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 91-97 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 91-97 | researchgate.net |

| 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | 60 | thieme-connect.de |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgsci-hub.semdpi.com This reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgsci-hub.se

For 5-Bromo-4-fluoro-1H-imidazole, the Sonogashira coupling provides a direct route to 5-alkynyl-4-fluoro-1H-imidazoles. These products can serve as versatile intermediates for further transformations. The reaction conditions for the Sonogashira coupling of bromoimidazoles often involve catalysts like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a solvent mixture such as THF and triethylamine. soton.ac.uk

The scope of the Sonogashira reaction is broad, with a wide range of terminal alkynes being suitable coupling partners. soton.ac.uk This allows for the introduction of various functional groups, including those with steric hindrance or those containing other reactive sites. acs.org

Table 2: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | High | soton.ac.uk |

| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Not specified | acs.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.orgacs.org

The application of Buchwald-Hartwig amination to 5-Bromo-4-fluoro-1H-imidazole allows for the direct introduction of an amino group at the 5-position. However, the unprotected NH group of the imidazole can pose a challenge by deactivating the palladium catalyst. nih.gov To overcome this, specific ligands and reaction conditions have been developed. For instance, the use of sterically hindered phosphine (B1218219) ligands, such as Xantphos, has been shown to be effective in the amination of bromoheterocycles. researchgate.net

The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The choice of base and solvent can significantly impact the reaction's outcome. nih.gov Studies have demonstrated the successful amination of bromoimidazoles with a variety of primary and secondary amines, including anilines and aliphatic amines. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / L3 | LHMDS | THF | 77 | nih.gov |

| Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Not specified | Good to excellent | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. nih.govmasterorganicchemistry.com In 5-Bromo-4-fluoro-1H-imidazole, the fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nature of the imidazole ring and the bromine atom.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. nih.gov The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

A variety of nucleophiles can displace the fluorine atom in 5-Bromo-4-fluoro-1H-imidazole, including amines, alkoxides, and thiolates. For example, the reaction with amines would lead to the formation of 4-amino-5-bromo-1H-imidazoles. The reaction conditions often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base. nih.gov

Electrophilic Substitution Reactions at Unsubstituted Carbon Positions

While the imidazole ring is generally considered electron-rich, the presence of the electron-withdrawing fluorine and bromine atoms in 5-Bromo-4-fluoro-1H-imidazole deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution might be possible at the C2 position, which is the only unsubstituted carbon on the imidazole ring.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of imidazoles can be achieved using a mixture of nitric and sulfuric acids, though the harsh conditions might lead to decomposition of the starting material. ontosight.ai Similarly, bromination can be carried out using reagents like N-bromosuccinimide (NBS).

Reactions at the Imidazole Nitrogen Atoms

The imidazole ring of 5-Bromo-4-fluoro-1H-imidazole contains two nitrogen atoms. The N1 nitrogen bears a proton and can act as a nucleophile or an acid. Alkylation or acylation reactions can occur at this position. For example, methylation can be achieved using a methylating agent like methyl iodide in the presence of a base. thieme-connect.de This reaction can sometimes lead to a mixture of regioisomers if both nitrogen atoms are reactive. thieme-connect.de

The N3 nitrogen, being a pyridine-type nitrogen, is basic and can be protonated or coordinated to metal ions. The nucleophilicity of the N1 nitrogen allows for the introduction of a wide range of substituents, which can be used to modulate the biological activity and physical properties of the molecule.

N-Alkylation and N-Arylation

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. In unsymmetrical imidazoles like 5-Bromo-4-fluoro-1H-imidazole, N-alkylation can lead to a mixture of regioisomers. The regioselectivity of these reactions is influenced by the electronic and steric effects of the substituents on the imidazole ring, the nature of the alkylating or arylating agent, and the reaction conditions. otago.ac.nz

N-Alkylation:

Standard N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. The choice of base and solvent can significantly impact the outcome of the reaction. For instance, in a basic medium, the reaction proceeds through the imidazolate anion, and the regioselectivity is primarily governed by electronic and steric factors. otago.ac.nz Electron-withdrawing groups, such as the fluorine and bromine in the target molecule, tend to direct alkylation to the nitrogen atom further away from the substituent. otago.ac.nz Common bases used for N-alkylation of imidazoles include potassium carbonate in a polar aprotic solvent like DMF. fabad.org.tr

Table 1: Examples of N-Alkylation of Related Imidazole Derivatives This table presents data for analogous compounds to illustrate the general principles of N-alkylation, as specific data for 5-Bromo-4-fluoro-1H-imidazole is not readily available in the cited literature.

| Imidazole Derivative | Alkylating Agent | Base/Solvent | Product(s) | Reference |

| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ / DMF | N⁴-regioisomer | fabad.org.tr |

| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ / DMF | N⁵-regioisomer | fabad.org.tr |

N-Arylation:

N-arylation of imidazoles is a common transformation, often accomplished through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination. reagentia.eu Copper-catalyzed N-arylation of imidazoles with arylboronic acids (Chan-Lam coupling) is a particularly effective method that can proceed under mild conditions. reagentia.euorganic-chemistry.orgnih.gov These reactions can be performed with or without a ligand, and a variety of copper sources and bases can be employed. For example, copper(I) oxide has been used as a heterogeneous catalyst in methanol (B129727) at room temperature without a base. organic-chemistry.org In other systems, bases like potassium carbonate or cesium carbonate are used. nih.gov

Table 2: Examples of Copper-Catalyzed N-Arylation of Related Imidazole Derivatives This table presents data for analogous compounds to illustrate the general principles of N-arylation, as specific data for 5-Bromo-4-fluoro-1H-imidazole is not readily available in the cited literature.

| Imidazole Derivative | Arylating Agent | Catalyst/Base/Solvent | Yield | Reference |

| 5-Bromo-2-aminobenzimidazole | Arylboronic acids | Cu(OAc)₂·H₂O / TMEDA / CH₃OH:H₂O | Good yields | nih.gov |

| 2-Nitroimidazole | Phenylboronic acid | Cu(L2)₂₂ / K₂CO₃ / MeOH | High yield | nih.gov |

Protonation and Deprotonation Behavior

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. quora.com The pyridine-like nitrogen (N-3) is basic and can be protonated, while the pyrrole-like nitrogen (N-1) is weakly acidic and can be deprotonated by a strong base. quora.comnih.gov

Protonation:

The basicity of the imidazole ring is influenced by its substituents. Electron-withdrawing groups like fluorine and bromine decrease the basicity of the imidazole. The pKa of the conjugate acid of imidazole is approximately 7.1. nih.gov The introduction of fluorine atoms to the ring system lowers this value. For example, in a study of fluorinated benzimidazoles, increasing fluorination of the benzene (B151609) ring significantly lowered the pKa, with ortho-fluorine substitution having a more pronounced effect than meta-substitution. yuntsg.com This suggests that 5-Bromo-4-fluoro-1H-imidazole would be a weaker base than unsubstituted imidazole.

Deprotonation:

The N-H proton of the imidazole ring can be removed by strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium hydride to form an imidazolide (B1226674) anion. otago.ac.nzwikipedia.org This anion is a powerful nucleophile and can be used in various synthetic applications.

Furthermore, deprotonation of the carbon atoms of the imidazole ring can be achieved. The C-2 proton is the most acidic carbon proton and can be selectively removed with strong bases like n-butyllithium, especially when the nitrogen atoms are protected. acs.orglookchem.com This lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the C-2 position. acs.org

Reductive Transformations of Halogen Substituents

The bromine atom in 5-Bromo-4-fluoro-1H-imidazole is susceptible to reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. Reductive dehalogenation is a significant reaction in the chemistry of aromatic compounds, particularly for the synthesis of specific fluoroaromatics. google.com

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the reductive dehalogenation of aryl bromides. google.com However, the selectivity of this process in the presence of a fluorine atom can be a concern, as fluorine can also be removed under harsh conditions. google.com

Chemical methods for reductive dehalogenation have also been developed. For instance, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can initiate the reductive dehalogenation of activated bromoarenes under mild conditions. nih.govresearchgate.net Additionally, vitamin B12-dependent reductive dehalogenation has been studied for various bromo- and fluoroaromatics, though this is primarily in the context of microbial metabolism. acs.orgnih.gov

Strategies for Selective Derivatization at Specific Ring Positions

The presence of two different halogen atoms and multiple reactive sites on the 5-Bromo-4-fluoro-1H-imidazole ring allows for various strategies for selective derivatization.

N-1 Functionalization: As discussed in section 5.4.1, the N-1 position can be selectively functionalized through alkylation or arylation reactions.

C-2 Functionalization: The most common strategy for functionalizing the C-2 position is through deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophile. acs.orglookchem.comtandfonline.com This method typically requires the protection of the N-1 position to prevent N-lithiation.

C-5 Functionalization (Halogen Dance and Metal-Halogen Exchange): The bromine atom at the C-5 position can be selectively replaced through metal-halogen exchange. For instance, treatment with an organolithium reagent can generate a 5-lithioimidazole species, which can then react with an electrophile. acs.org Alternatively, an iodine-copper exchange reaction has been demonstrated for the selective functionalization of the 5-position in protected 4,5-diiodoimidazoles, a strategy that could potentially be adapted for bromo-fluoro analogs. rsc.org

C-4 Functionalization: Direct functionalization at the C-4 position is more challenging due to the lower acidity of the C-4 proton. However, strategies involving directed lithiation or metal-halogen exchange on appropriately substituted precursors can be employed. For example, bromine-lithium exchange on a 4-bromo-substituted imidazole derivative can provide access to 4-functionalized imidazoles. acs.org

Stereoselective Transformations and Chiral Auxiliary Applications

While there is no direct evidence of 5-Bromo-4-fluoro-1H-imidazole itself being used as a chiral auxiliary, its derivatives have been employed in stereoselective synthesis. A notable example is the enantioselective synthesis of (S)-4-fluorohistidine. nih.gov In this synthesis, a MOM-protected 4-fluoro-5-bromomethyl imidazole was used in a diastereoselective alkylation with a chiral glycine (B1666218) enolate equivalent (Schöllkopf bis-lactim ether). This demonstrates that the fluorinated imidazole scaffold can be incorporated into chiral molecules and can influence the stereochemical outcome of reactions. nih.gov

The development of synthetic methods for producing alkyl fluorinated compounds with multiple contiguous stereogenic centers is an active area of research. mdpi.com Techniques such as asymmetric allylic alkylation, Mannich reactions, and aldol (B89426) reactions are employed, often using chiral catalysts or auxiliaries. mdpi.com The principles from these studies could potentially be applied to derivatives of 5-Bromo-4-fluoro-1H-imidazole to generate novel chiral compounds.

Applications of 5 Bromo 4 Fluoro 1h Imidazole and Its Derivatives in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-4-fluoro-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites on the imidazole (B134444) ring, namely the bromine and fluorine atoms, as well as the acidic N-H proton. These features allow for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules. The strategic placement of the bromo and fluoro substituents on the imidazole core provides chemists with the tools to selectively functionalize the molecule, leading to the construction of novel chemical entities with potential applications in medicinal chemistry, materials science, and catalysis.

The bromine atom at the 5-position of the imidazole ring is particularly amenable to a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals such as palladium, are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, a powerful method for creating biaryl and heteroaryl structures, can be employed to replace the bromine atom with various aryl or heteroaryl groups. Similarly, the Stille coupling offers another avenue for carbon-carbon bond formation, utilizing organotin reagents. organic-chemistry.org These cross-coupling reactions are instrumental in the synthesis of complex organic molecules, including those with desirable electronic or biological properties.

In addition to cross-coupling reactions, the bromine atom can also participate in nucleophilic aromatic substitution reactions, albeit under specific conditions, allowing for the introduction of a range of nucleophiles. The fluorine atom at the 4-position, while generally less reactive towards nucleophilic substitution than bromine, can influence the reactivity of the imidazole ring and may also be displaced under more forcing conditions. The N-H proton of the imidazole ring can be readily deprotonated with a suitable base, and the resulting imidazolide (B1226674) anion can be alkylated or acylated, providing a straightforward method for introducing substituents at the N-1 position. This versatility makes 5-bromo-4-fluoro-1H-imidazole a key intermediate in the synthesis of highly functionalized imidazole derivatives.

The table below summarizes some of the key transformations that underscore the role of 5-bromo-4-fluoro-1H-imidazole and its derivatives as versatile building blocks in organic synthesis.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-fluoro-1H-imidazole derivatives | researchgate.net |

| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-4-fluoro-1H-imidazole derivatives | organic-chemistry.org |

| N-Alkylation | Alkyl halide, base | 1-Alkyl-5-bromo-4-fluoro-1H-imidazole derivatives | thieme-connect.de |

| Nucleophilic Substitution | Various nucleophiles | 5-Substituted-4-fluoro-1H-imidazole derivatives | semanticscholar.org |

Application in Materials Science

The unique electronic properties of the imidazole ring, coupled with the influence of halogen substituents, make 5-bromo-4-fluoro-1H-imidazole and its derivatives promising candidates for applications in materials science. The imidazole moiety is a known component in various functional materials, and the introduction of bromo and fluoro groups can be used to fine-tune the electronic and photophysical properties of the resulting materials.

Precursors for Organic Electronic Materials

5-Bromo-4-fluoro-1H-imidazole can serve as a precursor for the synthesis of a variety of organic electronic materials. The reactive sites on the molecule allow for its incorporation into larger conjugated systems, which are the fundamental components of many organic electronic devices. Through reactions such as the aforementioned cross-coupling reactions, the imidazole core can be linked to other aromatic or heteroaromatic units, leading to the formation of conjugated polymers and oligomers. These materials often exhibit interesting electronic properties, such as charge transport capabilities, making them suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the fluorine atom can be particularly advantageous in this context, as fluorination is a well-established strategy for lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic materials, which can improve their stability and performance in electronic devices.

Components in Organic Semiconductors and Luminescent Materials

Derivatives of 5-bromo-4-fluoro-1H-imidazole have the potential to be used as components in organic semiconductors and luminescent materials. The imidazole ring is an electron-rich heterocycle that can facilitate charge transport, a key property for semiconductor applications. acs.org By carefully designing the molecular structure through synthetic modifications of the 5-bromo-4-fluoro-1H-imidazole core, it is possible to create materials with either p-type (hole-transporting) or n-type (electron-transporting) semiconductor behavior.

Furthermore, imidazole derivatives are known to exhibit luminescence, and the introduction of bromo and fluoro substituents can modulate their photophysical properties, such as their absorption and emission wavelengths, as well as their quantum yields. researchgate.net This makes them attractive for use as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes in sensing applications. The ability to tune the luminescent properties through synthetic modifications is a significant advantage in the development of new materials for lighting and display technologies.

The following table provides examples of how imidazole derivatives, analogous to those that could be synthesized from 5-bromo-4-fluoro-1H-imidazole, are utilized in materials science.

| Material Type | Potential Application | Key Features | Reference |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Tunable electronic properties, good charge transport | nih.gov |

| Small Molecule Semiconductors | Organic Photovoltaics (OPVs) | Tailorable energy levels, high charge carrier mobility | acs.org |

| Luminescent Materials | Organic Light-Emitting Diodes (OLEDs) | High quantum yield, color tunability | researchgate.net |

Utilization in Homogeneous Catalysis

The imidazole scaffold is a ubiquitous structural motif in the ligands used in homogeneous catalysis. The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, and the electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the imidazole ring.

As Ligands for Transition Metal Catalysts

5-Bromo-4-fluoro-1H-imidazole and its derivatives can be utilized as ligands for transition metal catalysts. nih.gov The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex. The electronic properties of the imidazole ligand, and thus the catalytic activity of the metal complex, can be modulated by the bromo and fluoro substituents. The electron-withdrawing nature of the halogen atoms can influence the electron density at the metal center, which in turn can affect the catalyst's reactivity and selectivity in a given chemical transformation.

For example, imidazole-based ligands are commonly used in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. By synthesizing new ligands from 5-bromo-4-fluoro-1H-imidazole, it may be possible to develop new catalysts with improved performance for these and other important chemical transformations. The modularity of the synthesis of these ligands, starting from a versatile building block like 5-bromo-4-fluoro-1H-imidazole, allows for the rapid generation of a library of ligands with different steric and electronic properties, which can then be screened for optimal catalytic activity.

The table below highlights the potential of imidazole-based ligands, derivable from 5-bromo-4-fluoro-1H-imidazole, in homogeneous catalysis.

| Catalyst System | Catalyzed Reaction | Role of Imidazole Ligand | Reference |

| Palladium-Imidazole Complex | Cross-Coupling Reactions | Modulates electronic properties of the metal center, enhances catalytic activity | beilstein-journals.org |

| Ruthenium-Imidazole Complex | Hydrogenation Reactions | Stabilizes the metal center, influences selectivity | rsc.org |

| Copper-Imidazole Complex | Oxidation Reactions | Facilitates electron transfer, controls reaction pathway | beilstein-journals.org |

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Imidazole and its derivatives are well-established organocatalysts, often functioning as nucleophilic or base catalysts. The unique electronic properties of 5-Bromo-4-fluoro-1H-imidazole, influenced by the electron-withdrawing fluorine and bromine atoms, can modulate the nucleophilicity and basicity of the imidazole ring, offering opportunities for fine-tuning catalytic activity.

Derivatives of 5-Bromo-4-fluoro-1H-imidazole can be envisioned to participate in a variety of organocatalytic transformations. For instance, the nitrogen atoms of the imidazole ring can act as nucleophilic catalysts in acylation reactions, similar to the well-known mechanism of 4-(Dimethylamino)pyridine (DMAP). The tunable electronic nature of the substituted imidazole ring could lead to catalysts with enhanced activity or selectivity.

Furthermore, the imidazole core can serve as a Brønsted base, activating substrates through proton abstraction. The pKa of the imidazole nitrogen can be subtly adjusted by the halogen substituents, allowing for the design of catalysts with tailored basicity for specific applications, such as Michael additions or aldol (B89426) reactions. The potential for derivatization at the N-1 position opens up avenues for creating more complex organocatalytic systems with enhanced steric and electronic control.

Table 1: Potential Organocatalytic Applications of 5-Bromo-4-fluoro-1H-imidazole Derivatives

| Catalytic Transformation | Potential Role of Imidazole Derivative | Relevant Reaction Examples |

| Acyl Transfer Reactions | Nucleophilic catalyst | Esterification, Amidation |

| Michael Addition | Brønsted base catalyst | Conjugate addition of nucleophiles to α,β-unsaturated carbonyls |

| Aldol Reaction | Brønsted base catalyst | Formation of β-hydroxy carbonyl compounds |

| Silylation Reactions | Nucleophilic catalyst | Protection of alcohols |

Development of Chiral Catalysts

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral catalysts, which can direct a reaction to produce one enantiomer preferentially over the other, are central to this field. The imidazole scaffold is a common feature in many successful chiral ligands and organocatalysts.

5-Bromo-4-fluoro-1H-imidazole provides a versatile starting point for the development of novel chiral catalysts. The bromine atom at the 5-position serves as a convenient handle for introducing chirality through various cross-coupling reactions. For example, Suzuki-Miyaura or Sonogashira coupling could be employed to attach chiral organic moieties to the imidazole ring. Subsequent N-alkylation or acylation could further elaborate the structure, leading to a diverse library of potential chiral ligands for transition metal catalysis or as standalone chiral organocatalysts.

The development of chiral N-heterocyclic carbene (NHC) ligands derived from imidazoles has been a particularly fruitful area. The fluorinated and brominated positions on the 5-Bromo-4-fluoro-1H-imidazole backbone could influence the steric and electronic properties of the resulting NHC, potentially leading to improved enantioselectivity in metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions.

Table 2: Strategies for Developing Chiral Catalysts from 5-Bromo-4-fluoro-1H-imidazole

| Catalyst Type | Synthetic Strategy | Potential Asymmetric Reactions |

| Chiral Ligands for Metals | Cross-coupling of a chiral group at the 5-position (Br) | Asymmetric Hydrogenation, Heck Reaction, Allylic Alkylation |

| Chiral N-Heterocyclic Carbenes (NHCs) | N-alkylation with a chiral substituent and deprotonation | Asymmetric Metathesis, Conjugate Addition |

| Chiral Organocatalysts | Introduction of chiral auxiliaries at N-1 or C-5 | Asymmetric Aldol Reactions, Michael Additions |

Synthesis of Complex Heterocyclic Systems and Polycyclic Compounds

The construction of complex heterocyclic and polycyclic architectures is a central theme in organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceuticals. The functional group handles on 5-Bromo-4-fluoro-1H-imidazole make it an attractive building block for the synthesis of more elaborate molecular structures.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. acs.org These reactions allow for the facile introduction of aryl, heteroaryl, vinyl, and alkynyl substituents at the C-5 position, rapidly increasing molecular complexity. For instance, coupling with a boronic acid containing another heterocyclic ring would lead to the formation of biheterocyclic systems.

Furthermore, the imidazole ring itself can participate in annulation reactions to form fused polycyclic systems. Intramolecular cyclization reactions involving substituents introduced at the N-1 and C-5 positions can lead to the formation of novel tricyclic and tetracyclic frameworks. The fluorine atom can also play a role in directing these cyclizations or in modifying the properties of the final polycyclic compound. The development of new synthetic methods leading to the regiospecific synthesis of functionalized, nonlinear polyacenes is an area of active research. nih.gov

The versatility of this building block is highlighted by its potential use in constructing extended π-conjugated systems, which are of interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Synthetic Routes to Complex Systems from 5-Bromo-4-fluoro-1H-imidazole

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 5-Aryl/heteroaryl-4-fluoro-1H-imidazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-fluoro-1H-imidazole |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-4-fluoro-1H-imidazole |

| Intramolecular Annulation | Functionalized N-1 and C-5 substituents, cyclization conditions | Fused polycyclic heterocyclic systems |

Future Research Directions and Emerging Trends in 5 Bromo 4 Fluoro 1h Imidazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of new synthetic pathways for halogenated imidazoles is driven by the need for efficiency, scalability, and reduced environmental impact. While specific scalable syntheses for 5-Bromo-4-fluoro-1H-imidazole are not extensively detailed in current literature, future trends point towards adapting modern synthetic strategies. Research efforts are likely to focus on multi-component reactions (MCRs), which allow for the construction of complex molecules like substituted imidazoles in a single step from three or more reactants. Catalytic systems, particularly those using earth-abundant metals or organocatalysts, are central to these advancements, aiming to replace stoichiometric reagents and minimize waste. rsc.org For instance, the synthesis of imidazole (B134444) derivatives often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, a process that is continually being optimized with novel catalysts. organic-chemistry.org